molecular formula C19H20N2O4 B13403665 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid

Katalognummer: B13403665
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: AKPODHSYTMRPHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is a complex organic compound that features a benzimidazole core linked to a propionic acid moiety through a 3,4-dimethoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. The 3,4-dimethoxybenzyl group is then introduced via a Friedel-Crafts alkylation reaction, using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the propionic acid moiety is attached through a nucleophilic substitution reaction, often using a suitable ester or acid chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity while reducing production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .

Wirkmechanismus

The mechanism of action of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The 3,4-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The propionic acid moiety can further modulate the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxybenzoic acid: Shares the 3,4-dimethoxybenzyl group but lacks the benzimidazole core.

    Benzimidazole derivatives: Compounds such as benzimidazole-2-carboxylic acid, which share the benzimidazole core but have different substituents.

Uniqueness

3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is unique due to its combination of the benzimidazole core, 3,4-dimethoxybenzyl group, and propionic acid moiety.

Eigenschaften

Molekularformel

C19H20N2O4

Molekulargewicht

340.4 g/mol

IUPAC-Name

3-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]propanoic acid

InChI

InChI=1S/C19H20N2O4/c1-24-16-8-7-13(11-17(16)25-2)12-18-20-14-5-3-4-6-15(14)21(18)10-9-19(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)

InChI-Schlüssel

AKPODHSYTMRPHY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.